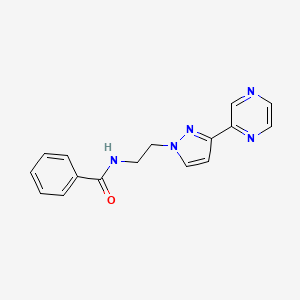

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, N-(Pyridin-2-yl)amides were synthesized from a-bromoketones and 2-aminopyridine under different reaction conditions . Another study reported the synthesis of piperazine derivatives, which include cyclization of 1,2-diamine derivatives with sulfonium salts .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications

Synthesis and Structural Characterization

Researchers have developed novel synthetic routes to create benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against avian influenza virus H5N1. These compounds were synthesized through a reaction sequence involving benzoyl isothiocyanate and hydrazine, among other reagents, and characterized using spectroscopic techniques including mass spectroscopy and 1H NMR (Hebishy et al., 2020). Additionally, novel pyrazole and pyrazoline derivatives, bearing benzamide and benzenesulfonamide moieties, were synthesized, exhibiting antibacterial and antifungal properties. These compounds were developed by condensing chalcones with hydrazinyl benzenesulfonamide hydrochloride and characterized by IR and 1H-NMR spectral data (Hassan, 2013).

Biological Activities and Potential Applications

- Antimicrobial Activity : A series of N-(pyrazin-2-yl)benzamides were synthesized as analogues of N-phenylpyrazine-2-carboxamides and evaluated for their antimycobacterial activity. These compounds showed varying degrees of activity against Mycobacterium tuberculosis, with some derivatives exhibiting lower cytotoxicity and better selectivity, suggesting potential as antimycobacterial agents (Zítko et al., 2018).

- Antitubercular Agents : Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their antitubercular activity, highlighting compounds with significant activity against Mycobacterium tuberculosis H37Ra, indicating their potential in shortening TB therapy (Srinivasarao et al., 2020).

Applications in Material Science

- Conductive Polyamides for Sensing : Polyamide-conductive polymers based on aromatic moieties such as ethyl 4-(2-(4H-pyrazol-4-ylidene)hydrazinyl)benzoate were synthesized and utilized to modify electrodes for electrochemical detection of methotrexate, an anticancer drug. These materials were characterized by spectral analyses and showed potential for use in biosensing applications (Abdel-Rahman et al., 2023).

Anticancer Activity

- Evaluation Against Breast Cancer Cells : A novel organic compound involving pyrazine-2-carboxamide was synthesized and evaluated for its antibacterial, antifungal, and anticancer activities, showcasing potential efficacy against MDA-MB-231 breast cancer cells. This highlights the compound's potential in anticancer research (Senthilkumar et al., 2021).

Future Directions

The future directions for this compound could involve further development and testing for its potential applications. For instance, similar compounds have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra, and the molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Mechanism of Action

Target of Action

The primary targets of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide are mycobacterial cytochrome P450 enzymes . These enzymes play a crucial role in the physiological functions of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its targets, the mycobacterial cytochrome P450 enzymes, by binding to the active sites of these enzymes . This binding inhibits the binding of cholesterol at the receptor site , thereby disrupting the normal functioning of the enzymes.

Biochemical Pathways

The affected pathways primarily involve the metabolism of Mycobacterium tuberculosis. The inhibition of cytochrome P450 enzymes disrupts the normal metabolic processes of the bacteria, leading to its eventual death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of normal metabolic processes in Mycobacterium tuberculosis. This disruption leads to the death of the bacteria, thereby exhibiting its anti-tubercular activity .

properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(13-4-2-1-3-5-13)19-9-11-21-10-6-14(20-21)15-12-17-7-8-18-15/h1-8,10,12H,9,11H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZAPTXZCUSYKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)

![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2939270.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![3-methoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2939287.png)

![N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2939288.png)